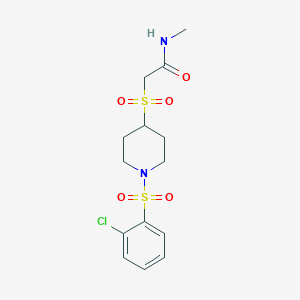

2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

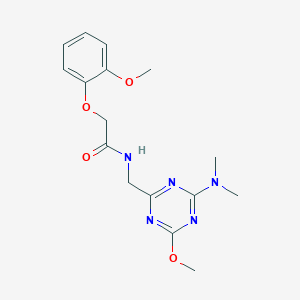

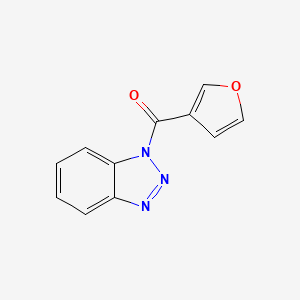

The compound “2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . It also has sulfonyl groups attached to the piperidine ring, which are often seen in sulfonamide drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, two sulfonyl groups, and a methylacetamide group. The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the piperidine ring and the sulfonyl groups. Piperidines are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications

NLRP3 Inhibition

The compound has garnered attention as a novel NLRP3 inhibitor. The nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome plays a crucial role in the immune response to both exogenous and endogenous stimuli. Researchers have explored the potential of this compound to inhibit NLRP3-dependent pyroptosis and interleukin-1β (IL-1β) release in human macrophages stimulated with lipopolysaccharide (LPS) and ATP. Computational simulations have provided insights into the binding mechanism of this compound to NLRP3 .

ATP Hydrolysis Modulation

In addition to NLRP3 inhibition, the compound has been evaluated for its ability to reduce the ATPase activity of human recombinant NLRP3. By targeting ATP hydrolysis, it may impact the activation of the NLRP3 inflammasome, making it a promising candidate for further investigation .

Drug Design and Delivery

Boronic acids and their esters, including this compound, are considered for drug design and delivery. While stability in water remains a challenge, researchers recognize their potential as boron carriers for neutron capture therapy. Further studies are needed to optimize their stability and enhance their applicability in drug development .

Future Directions

properties

IUPAC Name |

2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O5S2/c1-16-14(18)10-23(19,20)11-6-8-17(9-7-11)24(21,22)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJTXKNRZOLVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(Benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B2775528.png)

![6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2775529.png)

![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)

![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)

![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)

![1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine](/img/structure/B2775539.png)

![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)